2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide
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Overview
Description
The compound appears to contain a benzo[d]isothiazol-2(3H)-one core, which is a type of heterocyclic compound containing a benzene ring fused to an isothiazole ring . It also has a nitrophenyl group attached, which is a functional group consisting of a phenyl ring and a nitro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the nitro group could make it relatively polar, and it might have a relatively high melting point due to the presence of the aromatic ring .Scientific Research Applications
Applications in Polymer Science and Material Engineering
Azo Polymers for Reversible Optical Storage
The study of azo polymers, specifically involving compounds related to nitrophenyl groups, demonstrates the potential for reversible optical storage applications. The cooperative motion between polar side groups in amorphous polymers, as discussed by Meng et al. (1996), highlights the innovative approach to enhance photoinduced birefringence, offering insights into the material's applicability in optical data storage and photonic devices (Meng et al., 1996).
Molecular Electronics
Molecular Electronic Device with High On-Off Ratios
The compound's relevance to molecular electronics is underscored by research demonstrating negative differential resistance and high on-off peak-to-valley ratios in a molecular electronic device. This device utilizes a molecule containing a nitroamine redox center, which is indicative of the compound's potential in developing advanced electronic components (Chen et al., 1999).
Antimicrobial and Anticancer Research
Synthesis and Antimicrobial Elucidation
Compounds related to 4-nitro benzoyl isothiocyanate, showcasing the antimicrobial and anticancer activities, present a methodological approach to developing novel therapeutic agents. The research by Gondhani et al. (2013) emphasizes the synthesis of triazole-thione derivatives and their evaluation against various bacterial and fungal strains, marking a significant step toward new antimicrobial solutions (Gondhani et al., 2013).
Advanced Therapeutic Research
NOSH-Aspirin as Anti-inflammatory Pharmaceuticals
The development of NOSH compounds, integrating nitric oxide and hydrogen sulfide-releasing moieties, represents a groundbreaking advance in anti-inflammatory pharmaceuticals. This research illustrates the compound's role in significantly inhibiting cancer cell growth and providing an anti-inflammatory effect comparable to aspirin, opening avenues for novel NSAID-based therapies (Kodela et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-10(15(20)17-11-6-8-12(9-7-11)19(22)23)18-16(21)13-4-2-3-5-14(13)26(18,24)25/h2-10H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLYXQCWOWDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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